molecular formula C8H15N3O3 B1302627 3-(4-Carbamoylpiperazin-1-yl)propanoic acid CAS No. 705941-74-8

3-(4-Carbamoylpiperazin-1-yl)propanoic acid

Cat. No.: B1302627
CAS No.: 705941-74-8
M. Wt: 201.22 g/mol
InChI Key: BYRNAKSDEMRQPZ-UHFFFAOYSA-N
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Description

3-(4-Carbamoylpiperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C8H15N3O3 and a molecular weight of 201.22 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-(4-Carbamoylpiperazin-1-yl)propanoic acid typically involves the reaction of piperazine derivatives with propanoic acid derivatives under specific conditions. One common method involves the reaction of 4-carbamoylpiperazine with 3-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

3-(4-Carbamoylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the carbamoyl group into a carboxyl group, resulting in the formation of 3-(4-carboxypiperazin-1-yl)propanoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbamoyl group, reducing it to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace the hydrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

3-(4-Carbamoylpiperazin-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for studying the behavior of piperazine derivatives in biological systems.

    Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Carbamoylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperazine ring allows for binding to various protein targets, influencing their activity and function.

For example, derivatives of this compound have been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

3-(4-Carbamoylpiperazin-1-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-carbamoylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c9-8(14)11-5-3-10(4-6-11)2-1-7(12)13/h1-6H2,(H2,9,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRNAKSDEMRQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373858
Record name 3-(4-carbamoylpiperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705941-74-8
Record name 3-(4-carbamoylpiperazin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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